Cyclohexylsulfamate

Description

Structure

3D Structure

Properties

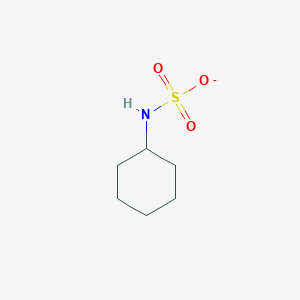

Molecular Formula |

C6H12NO3S- |

|---|---|

Molecular Weight |

178.23 g/mol |

IUPAC Name |

N-cyclohexylsulfamate |

InChI |

InChI=1S/C6H13NO3S/c8-11(9,10)7-6-4-2-1-3-5-6/h6-7H,1-5H2,(H,8,9,10)/p-1 |

InChI Key |

HCAJEUSONLESMK-UHFFFAOYSA-M |

SMILES |

C1CCC(CC1)NS(=O)(=O)[O-] |

Canonical SMILES |

C1CCC(CC1)NS(=O)(=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

"Cyclohexylsulfamate synthesis and purification methods"

An In-depth Technical Guide to the Synthesis and Purification of Cyclohexylsulfamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for this compound, commonly known as cyclamate. The document details the primary chemical pathways, experimental protocols, and purification techniques used in the production of this artificial sweetener.

Introduction to this compound

This compound, or cyclamate, is a synthetic high-intensity sweetener that is 30–50 times sweeter than sucrose[1][2]. It is the sodium or calcium salt of cyclamic acid (cyclohexanesulfamic acid)[1][3]. Due to its stability under heating, it is suitable for use in cooking and baking[1]. Cyclamate is often used in combination with other artificial sweeteners, most notably saccharin, typically in a 10:1 ratio, to create a synergistic sweetening effect and mask the off-tastes of the individual components[1][4][5]. While approved for use in over 130 countries, including the European Union, it remains banned in the United States due to safety concerns that arose in 1969[1][2].

Synthesis of this compound

The industrial synthesis of this compound primarily involves the sulfonation of cyclohexylamine[6][7]. Several sulfonating agents can be employed, with sulfamic acid and sulfur trioxide being the most common.

Synthesis via Sulfamic Acid

The reaction of cyclohexylamine (B46788) with sulfamic acid is a widely used method for producing cyclamic acid, which is then neutralized to form the desired salt[8].

Reaction Pathway:

The synthesis proceeds in two main stages:

-

Formation of Cyclohexylammonium this compound: Cyclohexylamine is reacted with sulfamic acid. In this reaction, an excess of cyclohexylamine is often used[9]. The reaction is heated, leading to the formation of cyclohexylammonium this compound and the evolution of ammonia (B1221849) gas[9].

-

Neutralization: The resulting cyclohexylammonium this compound is then neutralized with a base, such as sodium hydroxide (B78521) (NaOH) or calcium hydroxide (Ca(OH)₂), to produce the corresponding sodium or calcium cyclamate[8][10].

Synthesis Pathway for Sodium Cyclamate via Sulfamic Acid

Caption: Synthesis of Sodium Cyclamate from Cyclohexylamine and Sulfamic Acid.

Synthesis via Sulfur Trioxide

Another common industrial method involves the reaction of cyclohexylamine with sulfur trioxide[1][3][11]. This reaction is typically carried out in the presence of a tertiary amine, such as triethylamine (B128534) or trimethylamine, which acts as a condensing agent[3][11]. The resulting amine salt of cyclamate is then converted to the desired sodium or calcium salt by treatment with the appropriate metal oxide or hydroxide[11].

Synthesis via Chlorosulfonic Acid

A less common method involves the sulfonation of cyclohexylamine with chlorosulfonic acid in a solvent like chloroform (B151607). The resulting product is then treated with a base, such as barium hydroxide, followed by sulfuric acid to yield the final cyclamate product[4][12][13].

Experimental Protocols for Synthesis

The following protocols are based on descriptions found in patent literature.

Protocol for Sodium Cyclamate Synthesis (from Patent CN113956186A)

This protocol describes a multi-step industrial process for preparing sodium cyclamate.

Step 1: Synthesis Reaction

-

Charge the reaction kettle with cyclohexylamine and sulfamic acid. A typical mass ratio of cyclohexylamine to sulfamic acid is between 2.5:1 and 5:1[10].

-

Begin stirring and heat the mixture to a liquid temperature of 90-100°C to dissolve the solids.

-

The reaction is exothermic, and the temperature will rise. Control the heating to maintain the reaction. The reaction is typically carried out for 20-25 hours[10].

-

Ammonia gas and excess cyclohexylamine are generated during the reaction. These are condensed and recovered[10].

-

The reaction endpoint is determined by the cessation of ammonia gas evolution and the appearance of crystals on the inner wall of the reactor[10].

-

After the reaction is complete, recover the excess cyclohexylamine under vacuum[10].

Step 2: Neutralization

-

Pump a sodium hydroxide solution into the reaction kettle containing the synthesized cyclohexylsulfamic acid.

-

Stir the mixture for 1-3 hours to complete the neutralization process, forming a sodium cyclamate solution[10].

Quantitative Data for Synthesis

| Parameter | Value | Source |

| Reactant Ratio (Cyclohexylamine:Sulfamic Acid) | 2.5-5 : 1 (by mass) | [10] |

| Preferred Reactant Ratio | 3.5 : 1 (by mass) | [10] |

| Initial Heating Temperature | 90-100 °C | [10] |

| Reaction Duration | 20-25 hours | [10] |

| Neutralization Time | 1-3 hours | [10] |

Purification of this compound

Crude this compound contains several impurities, including unreacted cyclohexylamine, cyclohexylammonium this compound, and dicyclohexylsulfamide[14]. Purification is essential to meet food-grade quality standards.

General Purification Workflow

A typical purification process involves several stages, as outlined in various patents.

General Purification Workflow for this compound

Caption: A multi-step workflow for the purification of this compound.

Detailed Purification Protocols

Protocol 1: Purification of Calcium Cyclamate (from US Patent 2,799,700)

This protocol focuses on purifying impure calcium cyclamate.

-

pH Adjustment: Start with an aqueous solution of impure calcium cyclamate (e.g., a 34% solution). Adjust the pH from alkaline (e.g., 11.35) to approximately 6.9 using 6 N sulfuric acid. Maintain the temperature at 50°C during this step[14].

-

Initial Filtration: Filter off any insoluble materials that precipitate after pH adjustment[14].

-

Solvent Extraction (Optional but recommended): Extract the aqueous solution with a polychlorinated aliphatic hydrocarbon, such as chloroform, at a temperature of 40-70°C. This step is highly effective at removing residual cyclohexylamine[14]. Separate and remove the chloroform layer.

-

Decolorization: Treat the aqueous solution with activated charcoal (e.g., 10 parts by weight of charcoal for 1000 parts of solution) at 98°C to remove color impurities[14].

-

Second Filtration: Filter the hot solution to remove the activated charcoal.

-

Crystallization: Cool the combined filtrate to 25°C with stirring to induce crystallization of the calcium this compound[14].

-

Isolation and Drying: Separate the crystals, wash them with water, and dry at 50°C to obtain a pure, white crystalline product[14].

Protocol 2: Removal of Cyclohexylamine Sulfate (B86663) Impurity (from US Patent 3,347,920)

This method is specific for purifying the intermediate cyclohexylammonium-N-cyclohexylsulfamate from its sulfate salt.

-

Slurrying: Create a slurry of the solid mixture containing the double salt, cyclohexylamine sulfate, and free cyclohexylamine with water. A ratio of 0.75 ml of water per gram of combined solids can be used[15].

-

Agitation: Agitate the slurry for approximately 15 minutes.

-

Separation: Separate the solid and liquid phases via filtration or centrifugation. The filter cake will be enriched in the desired double salt, while the filtrate will contain a majority of the cyclohexylamine sulfate impurity[15].

Quantitative Data for Purification

| Parameter | Value | Source |

| Protocol 1 | ||

| Initial Solution Concentration | 30-50% (by weight) | [14] |

| Extraction Temperature (Chloroform) | 40-70 °C | [14] |

| Activated Charcoal Treatment Temp. | 98 °C | [14] |

| Crystallization Temperature | 25 °C | [14] |

| Drying Temperature | 50 °C | [14] |

| Protocol 2 | ||

| Water to Solids Ratio for Slurrying | 0.75 ml / 1 g | [15] |

| Sulfate Impurity Removed in Filtrate | ~65.3% | [15] |

| Double Salt Recovered in Filter Cake | ~93.8% | [15] |

Analytical Methods for Purity Assessment

Ensuring the purity of the final product is critical. Various analytical techniques are employed to quantify cyclamate and detect impurities.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a common method for cyclamate analysis. Since cyclamate lacks a strong chromophore for direct UV detection, a derivatization step is often required. One method involves the peroxide oxidation of cyclamate to cyclohexylamine, followed by derivatization with trinitrobenzenesulfonic acid (TNBS) for UV detection[16].

-

Gas Chromatography (GC): GC, often coupled with mass spectrometry (GC-MS), can also be used. This technique typically requires derivatization to increase the volatility of cyclamate. For instance, cyclamate can be converted to N,N-dichlorocyclohexylamine or a nitroso derivative for analysis[17][18].

-

Gravimetric Method: A classical method for quantifying sodium cyclamate involves precipitation followed by weighing the constant weight of the precipitate[19].

-

Capillary Electrophoresis (CE): CE with indirect UV detection is another alternative for cyclamate analysis that can be performed without derivatization[17].

Common Impurities and their Detection

| Impurity | Analytical Method | Source |

| Cyclohexylamine | GC-MS, HPLC | [12][20] |

| Aniline | HPLC | [21] |

| Dicyclohexylamine | GC-MS | [20] |

Conclusion

The synthesis of this compound is a well-established chemical process, primarily relying on the sulfonation of cyclohexylamine. The purification of the crude product is a critical phase that employs a combination of physical and chemical techniques, including distillation, solvent extraction, decolorization, and crystallization, to achieve the high purity required for food and pharmaceutical applications. The choice of synthesis route and purification protocol can be adapted based on the desired scale of production, required purity levels, and economic considerations. Rigorous analytical testing is mandatory to ensure the final product meets all regulatory standards.

References

- 1. Cyclamate - Wikipedia [en.wikipedia.org]

- 2. Cyclamate [sorbit.ru]

- 3. E 952 SODIUM CYCLAMATE - Ataman Kimya [atamanchemicals.com]

- 4. foodadditives.net [foodadditives.net]

- 5. batangalum.com [batangalum.com]

- 6. publications.iarc.who.int [publications.iarc.who.int]

- 7. mordorintelligence.com [mordorintelligence.com]

- 8. researchgate.net [researchgate.net]

- 9. US2804477A - Preparation of cyclohexyl sulfamic acid and its salts - Google Patents [patents.google.com]

- 10. CN113956186A - Preparation method of sodium cyclamate - Google Patents [patents.google.com]

- 11. Sodium N-cyclohexylsulfamate | 139-05-9 [chemicalbook.com]

- 12. consoinfo.org [consoinfo.org]

- 13. Cyclamate | C6H13NO3S | CID 7533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. US2799700A - Process for making purified cyclohexylsulfamates - Google Patents [patents.google.com]

- 15. US3347920A - Purification of cyclohexylamine - Google Patents [patents.google.com]

- 16. researchgate.net [researchgate.net]

- 17. Analytical Methods for Determination of Non-Nutritive Sweeteners in Foodstuffs [mdpi.com]

- 18. Determination of cyclamate in urine by derivatized gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. jurnal.umi.ac.id [jurnal.umi.ac.id]

- 20. sodium cyclamate, 139-05-9 [thegoodscentscompany.com]

- 21. pharmaffiliates.com [pharmaffiliates.com]

"Mechanism of action of Cyclohexylsulfamate as an artificial sweetener"

An In-depth Guide to the Molecular Mechanism of Cyclohexylsulfamate (Cyclamate) as an Artificial Sweetener

Abstract

This compound (commonly known as cyclamate) is a synthetic, non-caloric sweetener distinguished by a unique mechanism of action at the molecular level. Unlike many sweeteners that bind to the large extracellular domains of the sweet taste receptor, cyclamate interacts with a distinct allosteric site within the transmembrane domain of the T1R3 subunit. This interaction classifies cyclamate as both an agonist and a positive allosteric modulator (ago-PAM), capable of activating the receptor directly and enhancing its response to other sweet compounds. This guide provides a detailed examination of the binding, activation, and signal transduction pathways associated with cyclamate, supported by quantitative data, experimental protocols, and visual diagrams to facilitate a comprehensive understanding for research and development professionals.

The Sweet Taste Receptor: A Heterodimeric GPCR

The perception of sweet taste is primarily mediated by a single G protein-coupled receptor (GPCR), a heterodimer composed of two subunits: Taste 1 Receptor Member 2 (T1R2) and Taste 1 Receptor Member 3 (T1R3).[1][2] These subunits belong to the Class C family of GPCRs, characterized by a large N-terminal extracellular Venus flytrap (VFT) domain, a cysteine-rich domain, and a C-terminal seven-transmembrane domain (TMD).[1] The T1R2/T1R3 heterodimer possesses multiple binding sites, allowing it to recognize a vast array of structurally diverse sweet-tasting molecules, from natural sugars to synthetic sweeteners.[1][3]

Cyclamate's Unique Binding and Mechanism of Action

The molecular mechanism of cyclamate is distinct from that of many other well-known sweeteners. While sugars, aspartame, and sucralose (B1001) interact primarily with the VFT domains of the T1R2 and/or T1R3 subunits, cyclamate's binding site is located within the seven-transmembrane domain (TMD) of the T1R3 subunit.[2][4][5]

This was conclusively demonstrated through studies using chimeric human-mouse receptors. The human T1R2/T1R3 receptor responds to cyclamate, whereas the mouse receptor does not.[5] By swapping domains between the human and mouse receptor subunits, researchers pinpointed the TMD of human T1R3 (hT1R3) as the essential component for cyclamate sensitivity.[4][5] Further site-directed mutagenesis has identified specific amino acid residues within this TMD pocket that are critical for the interaction.[5]

This binding mode confers a dual function upon cyclamate:

-

Agonist: Cyclamate can activate the T1R2/T1R3 receptor on its own, initiating the downstream signaling cascade to elicit a sweet taste perception.[4]

-

Positive Allosteric Modulator (PAM): Cyclamate can enhance the potency and efficacy of other sweeteners that bind to different sites on the receptor, such as sucrose.[4][6] This synergistic effect is a hallmark of its function as a PAM. Because it exhibits both direct activation and modulatory effects, cyclamate is often termed an "ago-PAM".[4]

Downstream Signal Transduction Pathway

Upon binding of cyclamate to the T1R3-TMD, the T1R2/T1R3 receptor undergoes a conformational change, leading to the activation of a heterotrimeric G-protein. In taste receptor cells, this is primarily α-gustducin . The activated G-protein, in turn, stimulates phospholipase C-β2 (PLCβ2) .[7]

PLCβ2 catalyzes the hydrolysis of the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers:[7][8]

-

Inositol 1,4,5-trisphosphate (IP₃): A soluble molecule that diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺).[9][10]

-

Diacylglycerol (DAG): A lipid molecule that remains in the cell membrane and can activate protein kinase C (PKC).[9][11]

The subsequent sharp increase in cytosolic Ca²⁺ concentration activates the transient receptor potential cation channel subfamily M member 5 (TRPM5) . This channel allows an influx of sodium ions (Na⁺), leading to depolarization of the taste receptor cell, release of neurotransmitters (like ATP), and propagation of a signal to the gustatory nerve fibers, which is ultimately interpreted by the brain as a sweet taste.

Quantitative Pharmacological Data

The potency of cyclamate has been quantified using in vitro cell-based assays. The half-maximal effective concentration (EC₅₀) represents the concentration of cyclamate required to elicit 50% of the maximal receptor response.

| Sweetener | Receptor Target | Assay Type | Reported EC₅₀ | Reference |

| Cyclamate | T1R2/T1R3 | Calcium Mobilization | ~2.2 mM | [12] |

| Cyclamate | T1R2/T1R3 | Calcium Mobilization | ~0.3 mM (300 µM) | [13] |

| For Comparison | ||||

| Saccharin | T1R2/T1R3 | Calcium Mobilization | ~0.2 mM | [12] |

| Sucralose | T1R2/T1R3 | Calcium Mobilization | ~0.015 mM (15 µM) | [13] |

| Aspartame | T1R2/T1R3 | Calcium Mobilization | ~0.1 mM (100 µM) | [13] |

Note: EC₅₀ values can vary between studies depending on the specific cell line, receptor expression levels, and assay conditions.

Key Experimental Protocols

The mechanism of cyclamate was primarily elucidated using functional cell-based assays that measure receptor activation. The most common method is the calcium mobilization or calcium imaging assay.

Protocol: In Vitro Calcium Mobilization Assay

This assay quantifies the activation of the T1R2/T1R3 receptor by measuring the subsequent increase in intracellular calcium concentration.

-

Cell Culture and Transfection:

-

HEK293 (Human Embryonic Kidney 293) cells are cultured in a suitable medium (e.g., Opti-MEM).[14]

-

Cells are transiently transfected with plasmids encoding the human T1R2 subunit, the human T1R3 subunit, and a promiscuous G-protein chimera, such as Gα16-gust44.[4][15] The G-protein is co-expressed to ensure robust coupling of the receptor to the downstream PLC pathway, regardless of the cell's native G-protein repertoire.

-

-

Cell Loading with Calcium Indicator Dye:

-

24-48 hours post-transfection, the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

-

The cells are incubated with the dye for approximately 30-60 minutes at 37°C. The "AM" ester group allows the dye to cross the cell membrane; once inside, cellular esterases cleave the AM group, trapping the fluorescent indicator in the cytosol.

-

-

Stimulation and Measurement:

-

Cells are washed to remove excess dye and placed in a fluorescence plate reader or on a microscope stage equipped for fluorescence imaging (e.g., a FLIPR system).[13]

-

A baseline fluorescence reading is established.

-

A solution containing cyclamate (or other test compounds) at a known concentration is added to the cells.[14]

-

-

Data Acquisition and Analysis:

-

Upon receptor activation and subsequent Ca²⁺ release, the dye binds to Ca²⁺, resulting in a significant change in its fluorescence intensity.

-

This change in fluorescence is monitored over time. The response is typically quantified as the change in fluorescence from baseline (ΔF/F).[4][15]

-

To determine EC₅₀ values, dose-response curves are generated by testing a range of cyclamate concentrations and plotting the normalized response against the logarithm of the concentration.[15]

-

Conclusion

The mechanism of action of this compound is a compelling example of the molecular complexity of taste perception. Its unique interaction with the transmembrane domain of the T1R3 subunit, acting as both a direct agonist and a positive allosteric modulator, sets it apart from many other artificial sweeteners. This detailed understanding, derived from robust in vitro functional assays, not only clarifies the basis of its sweetening properties but also provides a valuable framework for the rational design and development of novel taste modifiers and sweetener formulations. For drug development professionals, the T1R3-TMD represents a validated allosteric target for modulating receptor activity, offering opportunities beyond the orthosteric binding sites traditionally targeted.

References

- 1. Positive allosteric modulators of the human sweet taste receptor enhance sweet taste - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanisms for Sweetness - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of the Modes of Binding between Human Sweet Taste Receptor and Low-Molecular-Weight Sweet Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Identification of the cyclamate interaction site within the transmembrane domain of the human sweet taste receptor subunit T1R3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Phospholipase Signaling | Cell Signaling Technology [cellsignal.com]

- 8. Reactome | PLC-beta hydrolyses PIP2 to DAG and IP3 [reactome.org]

- 9. youtube.com [youtube.com]

- 10. Altered PLCβ/IP3/Ca2+ Signaling Pathway Activated by GPRCs in Olfactory Neuronal Precursor Cells Derived from Patients Diagnosed with Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pnas.org [pnas.org]

- 14. jneurosci.org [jneurosci.org]

- 15. Characterization of the Binding Site of Aspartame in the Human Sweet Taste Receptor - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of a Synthetic Sweetener: An In-depth Technical Guide to the Discovery and Early Development of Cyclamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the seminal studies that marked the discovery and initial development of the artificial sweetener, cyclamate. It delves into the core scientific investigations, from its serendipitous discovery and chemical synthesis to the pivotal early toxicological and metabolic studies that defined its initial trajectory in the mid-20th century. This document is intended to serve as a detailed resource, presenting key experimental methodologies, quantitative data from foundational research, and visual representations of critical processes to aid in understanding the early history of this compound.

Discovery and Initial Synthesis

Cyclamate was discovered in 1937 by a graduate student named Michael Sveda at the University of Illinois.[1][2] While working on the synthesis of antipyretic drugs, Sveda inadvertently tasted the compound when he placed a cigarette on his laboratory bench that had come into contact with it.[1][2] The patent for cyclamate was later acquired by DuPont and subsequently sold to Abbott Laboratories, who undertook the necessary studies for a New Drug Application in 1950, initially to mask the bitterness of pharmaceuticals like antibiotics.[1][2]

Chemical Synthesis of Cyclamic Acid

The primary method for producing cyclamic acid (cyclohexanesulfamic acid) involves the sulfonation of cyclohexylamine (B46788).[1] This can be achieved by reacting cyclohexylamine with either sulfamic acid or sulfur trioxide.[1] The resulting cyclamic acid is then neutralized with sodium hydroxide (B78521) or calcium hydroxide to produce the more commonly used sodium or calcium cyclamate salts.

The following protocol is based on early synthesis methods.

Materials:

-

Cyclohexylamine

-

Sulfamic acid or Sulfur trioxide

-

Appropriate solvent (e.g., kerosene (B1165875) for some industrial processes)[2]

-

Sodium hydroxide or Calcium hydroxide for salt formation

Procedure:

-

Sulfonation: Freebase cyclohexylamine is reacted with a sulfonating agent. In early laboratory preparations, this often involved the use of sulfamic acid. In some industrial processes prior to 1973, pure sodium was added to cyclohexylamine suspended in a solvent.[1][2]

-

Reaction Conditions: The reaction mixture is typically chilled.[2]

-

Purification: The resulting product is filtered, often using a high-speed centrifugal separator in industrial settings, and then dried and granulated.[2]

-

Salt Formation: The purified cyclamic acid is then neutralized with a base (e.g., sodium hydroxide) to form the desired salt, such as sodium cyclamate.

Early Toxicological Assessment

Initial toxicological studies on cyclamate were conducted to establish its safety for use in food and drug products, leading to its designation as "Generally Recognized as Safe" (GRAS) by the U.S. Food and Drug Administration in 1958.[1] These early studies focused on acute, subacute, and chronic toxicity, as well as reproductive effects.

Acute Toxicity

Acute toxicity studies were performed to determine the median lethal dose (LD50) of cyclamates.

The following is a generalized protocol based on early studies.

Subjects:

-

Mice and rats of varying strains.

Method of Administration:

-

Oral administration of sodium or calcium cyclamate.

Observations:

-

Mortality was recorded over a specified period to determine the LD50 value.

Results: The acute toxicity was found to vary depending on the animal strain and the fat content of their diet.[3]

Data Presentation: Acute Toxicity of Cyclamates

| Compound | Species | Route | LD50 (g/kg bw) | Reference |

| Sodium Cyclamate | Mice | Oral | 10-12 | Richards et al., 1951[1] |

| Sodium Cyclamate | Rats | Oral | 10-12 | Richards et al., 1951[1] |

| Calcium Cyclamate | Hamsters (male) | Oral | 4.5 | Althoff et al., 1975[1] |

| Calcium Cyclamate | Hamsters (female) | Oral | 6.0 | Althoff et al., 1975[1] |

Subacute and Chronic Toxicity Studies

Longer-term studies were conducted to assess the effects of repeated exposure to cyclamates.

Subjects:

-

Rats and dogs.

Method of Administration:

-

Cyclamates were incorporated into the diet at various concentrations (e.g., up to 2% in the diet for rats) or administered by stomach tube.[3]

Duration:

-

Subacute studies lasted for a period of weeks, while chronic studies extended for up to 11 months.[3]

Observations:

-

Effects on growth, food intake, and general health were monitored.[3]

-

At high doses, some studies noted reduced food intake and occasional softening of feces, which was attributed to the osmotic effect of the salt.[3]

Results:

-

In subacute studies, no adverse effects were observed in rats at dietary levels up to 2% cyclamate or in dogs at doses of 4 g/kg per day.[3]

-

In 11-month studies, no adverse effects were seen in rats fed up to 3% sodium cyclamate in their diet or in dogs given up to 0.5 g/kg bodyweight daily.[3]

The 1969 Carcinogenicity Study

A 1969 study reported an increased incidence of bladder cancer in rats fed a 10:1 mixture of cyclamate and saccharin (B28170), which ultimately led to the ban of cyclamate in the United States in 1970.[1][4]

The following protocol is based on the study that led to the cyclamate ban.

Subjects:

-

Groups of 35 male and 45 female rats.[4]

Test Substance:

-

A 10:1 mixture of cyclamate and saccharin (C/S).[4]

Method of Administration:

-

The C/S mixture was incorporated into the diet at levels designed to provide daily doses of 500, 1120, and 2500 mg/kg of body weight.[4]

Duration:

-

Up to 105 weeks.[5]

Observations:

-

Physical condition, growth, food efficiency, blood, and urine were monitored.[4]

-

Postmortem pathological examinations were conducted.[4]

Results:

-

Papillary carcinomas were found in the bladders of 12 of the 70 rats that received the highest dose (2500 mg/kg) for 78 to 105 weeks.[4] No bladder tumors were observed in the control groups or at lower doses.[5]

Data Presentation: 1969 Carcinogenicity Study Results

| Dose Group (mg/kg/day) | Number of Rats | Number with Bladder Tumors |

| Control | Not specified in abstract | 0 |

| 500 | Not specified in abstract | 0 |

| 1120 | Not specified in abstract | 0 |

| 2500 | 70 | 12 |

Early Metabolism Studies

Initial beliefs held that cyclamate was excreted from the body unmetabolized. However, a study in 1966 was the first to report the conversion of cyclamate to cyclohexylamine (CHA) by intestinal bacteria.[1] This finding was significant as CHA was suspected of having chronic toxicity in animals.[1]

Discovery of Cyclamate Metabolism to Cyclohexylamine

The following is a generalized protocol based on the early findings of Kojima and Ichibagase.

Subjects:

-

Humans, rabbits, and dogs.[6]

Method of Administration:

-

Oral administration of sodium cyclamate.[6]

Analysis:

-

Urine samples were collected and analyzed for the presence of metabolites using techniques such as paper and thin-layer chromatography.[6]

Results:

-

Cyclohexylamine was identified as a metabolite in the urine of humans and dogs who had been orally administered sodium cyclamate.[6]

Early Reproductive Toxicity Studies

Concerns about the potential effects of cyclamate on reproduction were also investigated in early studies.

Experimental Protocol: Multi-generational Reproductive Studies

The following protocol is generalized from early reproductive toxicity studies.

Subjects:

-

Rats.

Method of Administration:

-

Calcium cyclamate was incorporated into the diet at concentrations of 5% and 10%.[1]

Duration:

-

Studies were conducted over multiple generations.

Observations:

-

Effects on mating, parturition, and weaning of offspring were recorded.[3]

-

Postnatal growth and reproductive capacity of the offspring were assessed.[1]

Results:

-

One study found no effect on the reproductive performance of rats over three generations.[3]

-

Another study reported reduced postnatal growth and altered reproductive capacity in the offspring of rats fed diets containing 5% or 10% calcium cyclamate, which was associated with a marked reduction in food intake by the dams.[1]

Conclusion

The early studies on cyclamate laid the groundwork for its initial commercial success and subsequent regulatory scrutiny. The accidental discovery by Michael Sveda and the development of a straightforward synthesis process paved the way for its use as a non-caloric sweetener. Early toxicological studies, for the most part, suggested a low level of acute and subacute toxicity. However, the pivotal 1969 study demonstrating bladder tumors in rats fed a high-dose mixture of cyclamate and saccharin, coupled with the discovery of its metabolism to the potentially toxic cyclohexylamine, dramatically altered its regulatory landscape. These early investigations highlight the evolving nature of toxicological science and the complexities of safety assessment for novel food additives. The data and methodologies from this foundational period continue to be relevant for understanding the historical context of artificial sweetener regulation and development.

References

- 1. Studies on synthetic sweetening agents. 8. Cyclohexylamine, a metabolite of sodium cyclamate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Acute and Sub-Chronic Exposure to Artificial Sweeteners at the Highest Environmentally Relevant Concentration Induce Less Cardiovascular Physiology Alterations in Zebrafish Larvae [mdpi.com]

- 3. Toxicity of chemicals (Part 1), principles and methods for evaluating the (EHC 6, 1978) [inchem.org]

- 4. publications.iarc.who.int [publications.iarc.who.int]

- 5. Synthesis of Stable Isotope D-labeled Sodium Cyclamate [tws.xml-journal.net]

- 6. phexcom.com [phexcom.com]

The Human Metabolism of Cyclohexylsulfamate to Cyclohexylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclohexylsulfamate, commonly known as cyclamate, is a high-intensity artificial sweetener. While generally considered to have low toxicity, its metabolism in humans is a subject of significant interest due to the conversion to cyclohexylamine (B46788) by gut microbiota.[1] Cyclohexylamine is a metabolite with noted toxicological properties, including testicular atrophy in animal studies.[2][3] This technical guide provides an in-depth overview of the biotransformation of cyclamate to cyclohexylamine in humans, summarizing key quantitative data, detailing experimental protocols from seminal studies, and visualizing the metabolic pathway and experimental workflows. The metabolism of cyclamate is characterized by significant interindividual variability, with the population broadly categorized into "converters" and "non-converters."[1][4] This variability is a critical consideration in the safety assessment and regulation of cyclamate.

Quantitative Analysis of Cyclamate Metabolism

The conversion of cyclamate to cyclohexylamine is not uniform across the human population. The ability to metabolize cyclamate is dependent on the composition and activity of an individual's gut flora.[5][6] Individuals are often classified as "converters" if they excrete more than 0.2% of the daily cyclamate dose as cyclohexylamine.[7][8]

Table 1: Summary of Cyclamate to Cyclohexylamine Conversion Rates in Human Studies

| Study Population | Cyclamate Dose | Percentage of Converters | Range of Cyclohexylamine Excretion (% of daily dose) | Key Findings |

| 261 volunteers (initial screen) | Not specified in abstract | ~5.4% (>0.2% metabolism) | >0.2% | A small fraction of the general population are converters.[7][8] |

| 14 "converters" | 250 mg calcium cyclamate, 3 times daily for 13 weeks | 100% (by selection) | Highly variable, with highest individual long-term averages of 21%, 23%, 25%, 29%, 34%, and 38%. Maximum occasional peaks up to 60%.[1][7] | Metabolism can be erratic and show marked intrasubject variability over time.[7] |

| 31 "non-converters" | 250 mg calcium cyclamate, 3 times daily for 13 weeks | 0% | <0.2% | Non-converter status appears to be stable over time.[7][8] |

| 194 diabetic patients | 1 g/day calcium cyclamate for 7 days | 22% excreted significant amounts | Up to >20% in 4% of subjects | Significant interindividual variation observed.[4] |

Table 2: Pharmacokinetic Data for Cyclohexylamine in Human Converters

| Parameter | Value | Study Details |

| Plasma Concentrations | Ranged from 89-2043 ng/ml in converters after 2 weeks of 2 g/day cyclamate.[4] | Plasma levels reflect urinary excretion profiles.[7] |

| Excretion | Primarily via urine.[5][9] | Absorbed cyclohexylamine is rapidly excreted, mostly unchanged.[6] |

Experimental Protocols

The following methodologies are based on key in-vivo studies investigating the metabolism of cyclamate in humans.

Subject Screening and Selection

To investigate the metabolism in converters, subjects are typically screened for their ability to metabolize cyclamate.

-

Screening Phase: A large cohort of volunteers is given a daily dose of cyclamate (e.g., 1 g/day ) for a week.[1][4]

-

Urine Collection: 24-hour urine samples are collected on the final day of the screening period.

-

Analysis: Urine is analyzed for cyclohexylamine content.

-

Classification: Subjects are classified as "converters" or "non-converters" based on a predefined threshold (e.g., >0.2% of the daily cyclamate dose excreted as cyclohexylamine).[7][8]

Long-Term Administration Study Protocol

This protocol is designed to assess the variability and extent of metabolism over an extended period.

-

Subjects: A cohort of both converters and non-converters is selected.

-

Dosing Regimen: Subjects receive a standardized dose of cyclamate (e.g., calcium cyclamate tablets equivalent to 250 mg cyclamic acid, three times daily) for a period of several weeks (e.g., 13 weeks).[7][8]

-

Sample Collection:

-

Urine: Timed urine collections (e.g., 3 hours) are taken multiple times a week (e.g., twice weekly) during specific study weeks. Daily urine specimens may also be collected to assess day-to-day fluctuations.[7][8]

-

Blood: Plasma samples are collected at regular intervals (e.g., during weeks 1-3 and 7-13) to correlate with urine excretion profiles.[1][7]

-

Analytical Methods for Cyclamate and Cyclohexylamine Quantification

-

Sample Preparation: Urine samples require minimal preparation. For the analysis of cyclamate, it is first oxidized to cyclohexylamine using hydrogen peroxide.[10]

-

Derivatization: A pre-column derivatization step is employed using a reagent such as trinitrobenzenesulfonic acid (TNBS).[10]

-

Chromatography: High-Performance Liquid Chromatography (HPLC) with an isocratic method is used for separation.[10]

-

Detection: UV detection is a common method for quantification.[10] Gas chromatography-mass spectrometry (GC-MS) after conversion to a nitroso derivative is another sensitive and selective method.[11]

-

Internal Standard: An internal standard, such as cycloheptylamine, is used for accurate quantification.[10]

-

Limits of Detection: HPLC methods have reported limits of detection of 0.11 ppm for cyclamate and 0.09 ppm for cyclohexylamine.[10] GC-MS methods have reported a limit of detection of 0.2 µg/ml for the cyclamate derivative.[11]

Visualizations

Metabolic Pathway of this compound

References

- 1. researchgate.net [researchgate.net]

- 2. Metabolism of cyclamate and its conversion to cyclohexylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scilit.com [scilit.com]

- 4. The metabolism of cyclamate to cyclohexylamine and its cardiovascular consequences in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The role of the gut flora in the metabolism of cyclamate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. publications.iarc.who.int [publications.iarc.who.int]

- 7. The metabolism of cyclamate to cyclohexylamine in humans during long-term administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ovid.com [ovid.com]

- 9. Cyclamates - Some Chemicals that Cause Tumours of the Kidney or Urinary Bladder in Rodents and Some Other Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Quantification of cyclamate and cyclohexylamine in urine samples using high-performance liquid chromatography with trinitrobenzenesulfonic acid pre-column derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Determination of cyclamate in urine by derivatized gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

The Microbial Conversion of Cyclamate to Cyclohexylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the metabolic conversion of the artificial sweetener cyclamate to its metabolite, cyclohexylamine (B46788), by the gut microbiota. This biotransformation is of significant interest due to the differing toxicological profiles of the parent compound and its metabolite. This document details the microbial enzymatic processes, summarizes key quantitative data from in vitro and in vivo studies, and provides comprehensive experimental protocols for investigating this microbial metabolic pathway. Visualizations of the metabolic pathway and experimental workflows are included to facilitate understanding.

Introduction

Cyclamate, a non-nutritive sweetener, is not metabolized by human enzymes and is largely excreted unchanged. However, a subset of the human population possesses a gut microbiome capable of hydrolyzing cyclamate to cyclohexylamine.[1][2] This conversion is a critical factor in the safety assessment of cyclamate, as cyclohexylamine has demonstrated a different and more potent toxicological profile in animal studies.[2] The ability to metabolize cyclamate is not universal and can be induced with prolonged exposure, suggesting an adaptation of the gut microbial community.[1] This guide explores the fundamental aspects of this microbial conversion.

The Metabolic Pathway: From Cyclamate to Cyclohexylamine

The conversion of cyclamate to cyclohexylamine is an enzymatic hydrolysis reaction catalyzed by a sulfatase (also referred to as sulphamidase) produced by certain gut bacteria.[3] This process involves the cleavage of the N-sulfonate bond in cyclamate (cyclohexylsulfamic acid) to yield cyclohexylamine and inorganic sulfate.

Enzymatic Reaction

The core of the conversion is the hydrolysis of the sulfamate (B1201201) group from the cyclohexyl ring. While the specific microbial sulfatase responsible has not been fully characterized, it is known to be an inducible enzyme.[1][4] The general mechanism of sulfatases involves a catalytic residue that attacks the sulfur atom, leading to the cleavage of the S-O or S-N bond.

Caption: Metabolic conversion of cyclamate to cyclohexylamine by gut microbiota.

Quantitative Data on Cyclamate Conversion

The rate and extent of cyclamate to cyclohexylamine conversion vary significantly among individuals and animal models. This variability is attributed to differences in the composition and metabolic activity of the gut microbiota.

Table 1: In Vitro Conversion of Cyclamate to Cyclohexylamine

| System | Organism/Source | Cyclamate Conc. | Conversion Rate | Study |

| Anaerobic fecal incubation | Human (converter) | Not specified | Active conversion | [1] |

| Anaerobic cecal/colon incubation | Rat (cyclamate-pretreated) | Not specified | Active conversion | [1] |

| Continuous culture | Rat fecal microflora | 75 mM | 2-3% molar conversion after 8 weeks | [4] |

Table 2: In Vivo Conversion of Cyclamate to Cyclohexylamine in Humans

| Study Population | Cyclamate Dose | Duration | Conversion Rate (% of dose excreted as cyclohexylamine) | Study |

| 14 "converter" subjects | 250 mg, 3 times daily | 13 weeks | Average steady-state excretion: 21-38% in high converters | [5] |

| "Converter" subjects | Not specified | Not specified | Maximum occasional conversion reached 60% | [5] |

| 31 "non-converter" subjects | 250 mg, 3 times daily | 13 weeks | <0.2% | [5] |

Key Bacterial Species Involved

Several bacterial genera have been identified as being capable of converting cyclamate to cyclohexylamine. The specific species responsible can vary between different host organisms.

Table 3: Bacterial Genera Implicated in Cyclamate Conversion

| Host | Implicated Bacterial Genera | Study |

| Human | Enterococci | [1] |

| Rat | Clostridia | [1] |

| Rabbit | Enterobacteria | [1] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to study the microbial conversion of cyclamate.

In Vitro Anaerobic Fecal Incubation Assay

This protocol is designed to assess the ability of a fecal microbial community to convert cyclamate to cyclohexylamine in a batch culture system.

Caption: Workflow for in vitro anaerobic fecal incubation assay.

Protocol Details:

-

Anaerobic Conditions: All procedures should be performed in an anaerobic chamber (e.g., 85% N₂, 10% CO₂, 5% H₂).

-

Media Preparation: Prepare a suitable anaerobic growth medium such as Brain Heart Infusion (BHI) or a custom medium mimicking the gut environment. Dispense into anaerobic culture tubes and pre-reduce in the anaerobic chamber for at least 24 hours.

-

Inoculum Preparation: Collect a fresh fecal sample and immediately transfer it to the anaerobic chamber. Prepare a 10% (w/v) fecal slurry by homogenizing the sample in a pre-reduced anaerobic buffer (e.g., phosphate-buffered saline with cysteine-HCl).

-

Incubation:

-

To test tubes, add a stock solution of sodium cyclamate to achieve the desired final concentration.

-

To control tubes, add an equivalent volume of the vehicle (e.g., sterile water).

-

Inoculate all tubes with the fecal slurry (e.g., 1-5% v/v).

-

Incubate the tubes at 37°C for a specified period (e.g., 24-48 hours), taking samples at various time points.

-

-

Sample Processing and Analysis:

-

At each time point, withdraw an aliquot from each culture tube.

-

Centrifuge the aliquot to pellet the bacterial cells and debris.

-

Collect the supernatant for cyclohexylamine analysis via HPLC or GC-MS (see Protocol 5.3).

-

Continuous Culture of Gut Microbiota

This method allows for the long-term maintenance of a stable gut microbial community to study adaptation to cyclamate exposure.

Caption: Diagram of a single-stage continuous culture system (chemostat).

Protocol Details:

-

System Setup: Assemble a single-stage or multi-stage chemostat system.[1] Sterilize all components. Maintain anaerobic conditions by continuously sparging the media reservoir and fermenter vessel with an anaerobic gas mixture.

-

Inoculation and Stabilization: Inoculate the fermenter vessel with a fecal slurry. Allow the microbial community to stabilize by running the system for several days with a continuous flow of sterile growth medium.

-

Cyclamate Introduction: Once the culture is stable, introduce cyclamate into the fresh medium reservoir to achieve the desired concentration in the fermenter.

-

Monitoring and Sampling: Continuously monitor pH, temperature, and gas production. Collect effluent samples regularly to measure cyclamate and cyclohexylamine concentrations and to analyze the microbial community composition (e.g., via 16S rRNA gene sequencing).

Quantification of Cyclohexylamine by HPLC-UV

This protocol, adapted from published methods, is for the quantification of cyclohexylamine in aqueous samples like culture supernatants or urine.[6]

Protocol Details:

-

Sample Preparation:

-

Centrifuge the sample to remove particulates.

-

To a known volume of the supernatant, add an internal standard (e.g., cycloheptylamine).

-

-

Derivatization:

-

Adjust the sample pH to alkaline (e.g., pH 11 with borate (B1201080) buffer).

-

Add a derivatizing agent such as 2,4,6-trinitrobenzenesulfonic acid (TNBS).

-

Incubate to allow the reaction to complete, forming a chromophoric derivative.

-

-

HPLC Analysis:

-

Column: C18 reversed-phase column.

-

Mobile Phase: Isocratic mixture of acetonitrile (B52724) and water.

-

Flow Rate: e.g., 1.0 mL/min.

-

Detection: UV detector at the wavelength of maximum absorbance for the TNBS derivative (e.g., 345 nm).

-

Quantification: Create a standard curve using known concentrations of cyclohexylamine and the internal standard.

-

Signaling and Regulatory Mechanisms

Currently, there is limited information on the specific signaling pathways that regulate the expression of the sulfatase enzyme responsible for cyclamate conversion. The ability of the gut microbiota to adapt to chronic cyclamate exposure suggests the presence of an inducible enzyme system.[1][4] The expression of this sulfatase is likely regulated by the presence of its substrate, cyclamate. Further research using transcriptomics and proteomics is needed to elucidate the precise regulatory networks involved.

Conclusion

The conversion of cyclamate to cyclohexylamine is a well-documented example of the metabolic capabilities of the gut microbiota and highlights the importance of considering microbial metabolism in drug and food additive safety assessments. The significant inter-individual variability in this conversion underscores the need for personalized approaches in nutrition and toxicology. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate this and other microbial biotransformations.

References

- 1. Metabolic activity and enzyme induction in rat fecal microflora maintained in continuous culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Toxicological aspects of cyclamate and cyclohexylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolism of cyclamate and its conversion to cyclohexylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Determination of cyclamate in urine by derivatized gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The metabolism of cyclamate to cyclohexylamine in humans during long-term administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quantification of cyclamate and cyclohexylamine in urine samples using high-performance liquid chromatography with trinitrobenzenesulfonic acid pre-column derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetics and Absorption of Oral Cyclohexylsulfamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclohexylsulfamate, commonly known as cyclamate, is a synthetic high-intensity sweetener. Its use in food and pharmaceutical products necessitates a thorough understanding of its pharmacokinetic profile and absorption characteristics. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the absorption, distribution, metabolism, and excretion (ADME) of orally administered this compound. Quantitative data from human and animal studies are summarized, and key experimental methodologies are detailed. This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and food science.

Introduction

This compound is the salt of cyclohexylsulfamic acid. It is valued for its high sweetening power and stability. However, its metabolic fate, particularly its conversion to cyclohexylamine (B46788), a metabolite with toxicological implications, has been a subject of extensive research and regulatory scrutiny. Understanding the pharmacokinetics of this compound is crucial for assessing its safety and for the development of products that may contain it.

Absorption

Orally ingested this compound is incompletely absorbed from the gastrointestinal tract.[1] The extent of absorption varies significantly across different species.

Interspecies Variation in Absorption

Studies have demonstrated marked differences in the absorption of oral this compound among various species. Rabbits appear to absorb cyclamate readily, while absorption is less efficient in guinea pigs, rats, and humans.[1]

Metabolism

The primary metabolic pathway for this compound involves its conversion to cyclohexylamine. This biotransformation is not mediated by mammalian enzymes but by the microflora present in the gastrointestinal tract.

Role of Gut Microflora

The conversion of unabsorbed cyclamate to cyclohexylamine is carried out by bacteria residing in the gut.[2] The ability to metabolize cyclamate can be induced by continuous exposure to the sweetener.

Variability in Human Metabolism

There is a wide interindividual variation in the ability of humans to metabolize cyclamate to cyclohexylamine. A significant portion of the human population are "non-converters" or "slow-converters," metabolizing only a small fraction of the ingested dose. However, some individuals, known as "converters," can metabolize a substantial portion of oral cyclamate. In long-term studies with individuals identified as "converters," the average steady-state urinary excretion of cyclohexylamine ranged from 21% to 38% of the daily cyclamate dose, with occasional peaks reaching up to 60%.[2][3]

Excretion

Absorbed this compound that is not metabolized is primarily excreted unchanged in the urine. The unabsorbed portion is eliminated in the feces.

Quantitative Pharmacokinetic Data

A notable gap in the existing literature is the lack of specific pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach maximum plasma concentration (Tmax), and elimination half-life (t1/2) for this compound itself. Research has predominantly focused on the excretion of the parent compound and the formation and excretion of its metabolite, cyclohexylamine. This focus is likely due to the primary toxicological interest in cyclohexylamine.

The following tables summarize the available quantitative data on the excretion and metabolism of oral this compound.

Table 1: Excretion of Oral this compound in Various Species

| Species | Route of Excretion | Percentage of Dose Excreted | Reference |

| Rat | Feces | 50% | [1] |

| Urine | 40% | [1] | |

| Rabbit | Feces | 5% | [1] |

| Urine | 95% | [1] | |

| Guinea Pig | Feces | 30% | [1] |

| Urine | 65% | [1] |

Table 2: Metabolism of Oral Cyclamate to Cyclohexylamine in Humans ("Converters")

| Parameter | Value | Reference |

| Average Steady-State Urinary Excretion of Cyclohexylamine (% of daily dose) | 21% - 38% | [2][3] |

| Maximum Observed Metabolism (% of daily dose) | up to 60% | [2][3] |

Experimental Protocols

This section details the methodologies for key experiments cited in the study of this compound pharmacokinetics.

In Vivo Oral Administration Study in Rats

This protocol describes a typical procedure for assessing the absorption and excretion of oral this compound in a rat model.

-

Animal Model: Male Wistar rats are used.

-

Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.

-

Housing: Rats are housed in individual metabolism cages that allow for the separate collection of urine and feces.

-

Diet: A standard laboratory chow and water are provided ad libitum.

-

Dosing:

-

Sample Collection:

-

Urine and feces are collected at predetermined intervals (e.g., 0-24h, 24-48h, 48-72h) post-dosing.

-

Blood samples can be collected via tail vein or cardiac puncture at specified time points to determine plasma concentrations.

-

-

Sample Analysis:

Analytical Method: HPLC for Cyclamate in Urine

This protocol outlines a common method for the quantification of this compound in urine samples.

-

Sample Preparation:

-

Urine samples are centrifuged to remove any particulate matter.

-

A known volume of the supernatant is diluted with the mobile phase.

-

-

Derivatization (if required):

-

Some HPLC methods require derivatization of cyclamate to a chromophoric or fluorophoric compound to enhance detection. A common method involves the conversion of cyclamate to N,N-dichlorocyclohexylamine.[7]

-

-

HPLC System:

-

A standard HPLC system equipped with a UV or fluorescence detector is used.

-

Column: A C18 reversed-phase column is typically employed.[5]

-

Mobile Phase: A mixture of acetonitrile (B52724) and water is a common mobile phase.[5]

-

Flow Rate: A constant flow rate, for example, 1.0 mL/min, is maintained.

-

Detection: The wavelength for UV detection is selected based on the absorbance maximum of the analyte or its derivative (e.g., 314 nm for N,N-dichlorocyclohexylamine).[7]

-

-

Quantification:

-

A calibration curve is generated using standard solutions of known this compound concentrations.

-

The concentration of this compound in the urine samples is determined by comparing their peak areas to the calibration curve.

-

Visualizations

Metabolic Pathway of this compound

Caption: Metabolic fate of oral this compound.

Experimental Workflow for In Vivo Rat Study

Caption: Workflow for oral this compound study in rats.

Conclusion

The pharmacokinetics of oral this compound are characterized by incomplete and species-variable absorption. A key feature is its metabolism to cyclohexylamine by gut microflora, a process that shows significant interindividual differences in humans. While extensive data exists on the excretion of this compound and the formation of its primary metabolite, there is a notable lack of information on classical pharmacokinetic parameters such as Cmax, Tmax, and half-life for the parent compound. This highlights an area for future research to provide a more complete understanding of the ADME profile of this widely used artificial sweetener. The experimental protocols and data presented in this guide offer a valuable resource for scientists and professionals in the fields of toxicology, pharmacology, and drug development.

References

- 1. Cyclamates - Some Chemicals that Cause Tumours of the Kidney or Urinary Bladder in Rodents and Some Other Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. The metabolism of cyclamate to cyclohexylamine in humans during long-term administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 5. HPLC Determination of Sodium Cyclamate in Food Flavors and Fragrances [spkx.net.cn]

- 6. [A new HPLC procedure for cyclamate in food with pre-chromatographic derivatization] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Validation of an HPLC-DAD/UV method for the quantification of cyclamate in tabletop sweeteners: risk of exceeding the acceptable daily intake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. glsciences.cn [glsciences.cn]

- 9. researchgate.net [researchgate.net]

Long-Term Effects of Cyclohexylsulfamate Exposure in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the long-term effects of cyclohexylsulfamate (cyclamate) exposure as documented in various animal models. It synthesizes findings on carcinogenicity, reproductive toxicity, and metabolic changes, presenting quantitative data in structured tables and detailing the experimental protocols of key studies. Visual diagrams are provided to illustrate metabolic pathways and experimental workflows.

Introduction

Cyclamate, an artificial sweetener, was widely used until studies in the late 1960s suggested a link to bladder cancer in rats, leading to a ban in the United States and other countries[1]. The primary metabolite of cyclamate, cyclohexylamine (B46788) (CHA), formed by gut microbiota, is often the focus of toxicological assessments[1][2][3]. Subsequent research has generated a complex and often conflicting body of evidence regarding the long-term safety of cyclamate. This document aims to provide a clear, data-driven summary of these findings to inform research and development efforts.

Metabolism of Cyclamate

The conversion of cyclamate to cyclohexylamine is a critical factor in its toxicology. This biotransformation is not performed by mammalian enzymes but by microorganisms in the gastrointestinal tract[3]. The extent of this conversion is highly variable among species and even among individuals within a species[3][4]. After absorption, CHA is further metabolized and excreted, primarily in the urine[3][5].

Caption: Metabolic conversion of cyclamate to cyclohexylamine (CHA) by gut microbiota.

Carcinogenicity Studies

The primary long-term concern regarding cyclamate exposure has been its potential carcinogenicity, with a specific focus on the urinary bladder.

Quantitative Data on Tumor Incidence

The table below summarizes key long-term carcinogenicity bioassays.

| Study (Reference) | Animal Model | Test Substance & Dose | Duration | Key Findings & Tumor Incidence |

| Price et al. (1970)[6][7][8] | Sprague-Dawley Rats (35M, 45F per group) | Sodium Cyclamate:Saccharin (B28170) (10:1) - 500 mg/kg/day - 1120 mg/kg/day - 2500 mg/kg/day | Up to 105 weeks | Bladder Carcinomas: - 0/70 (Control) - 12/70 (2500 mg/kg group) |

| IARC (1980)[9] | Rats | Sodium Cyclamate | Multigeneration | A few benign and malignant bladder tumors were observed, but incidences were not statistically greater than controls. |

| IARC (1980)[9] | Mice (Female) | Sodium Cyclamate | Multigeneration | Increased incidence of lymphosarcomas in female mice in one experiment. |

| Schmähl & Habs (1984)[10] | Sprague-Dawley Rats (70-78 per group) | Sodium Cyclamate & Saccharin Mix - 2% in diet - 5% in diet | Lifelong (Two-generation) | No carcinogenic effects. One papilloma of the urinary bladder in the 2% group. Increased urinary stone formation at 5%. |

| Takayama et al. (2000)[11][12] | Rhesus, Cynomolgus, African Green Monkeys | Sodium Cyclamate - 100 mg/kg/day - 500 mg/kg/day | 24 years | Three malignant tumors (1 colon, 1 liver, 1 prostate) and three benign tumors in 21 treated monkeys. No tumors in 16 controls. Results considered inconclusive. |

Experimental Protocols for Key Carcinogenicity Studies

Protocol: Price et al. (1970) - Bladder Tumors in Rats

-

Animal Model: Groups of 35 male and 45 female Sprague-Dawley rats[6].

-

Test Substance and Administration: A 10:1 mixture of sodium cyclamate and sodium saccharin was administered in the diet[6][7]. Dosage levels were designed to provide 500, 1120, and 2500 mg/kg of body weight per day[6].

-

Duration: The study lasted for up to 105 weeks[7]. From week 79 onwards, some rats in the high-dose group also received cyclohexylamine hydrochloride (125 mg/kg/day) to simulate the metabolic conversion of cyclamate[6][7].

-

Endpoints Measured: Observations included physical condition, growth, food efficiency, blood and urine analysis, and postmortem pathology, including gross and microscopic examination of tissues[6]. The primary endpoint of concern was the incidence of papillary carcinomas in the bladder[6].

Protocol: Takayama et al. (2000) - Nonhuman Primate Study

-

Animal Model: A total of 21 monkeys (Rhesus, Cynomolgus, and African Green) were used in the treatment groups, with 16 monkeys serving as controls[11].

-

Test Substance and Administration: Sodium cyclamate was administered daily at doses of 100 or 500 mg/kg[11].

-

Duration: The study was conducted over a 24-year period[11].

-

Endpoints Measured: The study involved long-term observation for toxicity and carcinogenicity. At necropsy, gross and microscopic pathological examinations were performed. Testicular tissue was also examined for atrophy[11]. Plasma levels of cyclohexylamine were measured to identify "high converter" animals[13].

Reproductive and Developmental Toxicity

High-dose exposure to cyclamate, and particularly its metabolite CHA, has been shown to affect the male reproductive system in some animal models.

Quantitative Data on Reproductive Effects

| Study (Reference) | Animal Model | Test Substance & Dose | Duration | Key Findings |

| Oser et al. (1976)[14] | Rats | Cyclohexylamine (CHA) HCl - 15, 50, 100, 150 mg/kg/day | 2 years (Multigeneration F0-F4) | Testicular Atrophy: Significantly higher incidence in F0 males at 150 mg/kg/day. Reproduction: Slightly reduced litter size and weaning weights at higher doses. |

| Roberts et al. (1989)[5][15] | DA and Wistar Rats | Cyclohexylamine (CHA) | 13 weeks | Testicular atrophy observed at a dietary dose of 400 mg/kg/day. |

| Roberts et al. (1989)[5][15] | Mice | Cyclohexylamine (CHA) | 13 weeks | No testicular atrophy observed at 400 mg/kg/day, likely due to lower tissue concentrations of CHA compared to rats. |

| Takayama et al. (2000)[11] | Monkeys | Sodium Cyclamate - 100, 500 mg/kg/day | 24 years | One case of complete testicular atrophy and two cases of focal germ cell aplasia were observed in cyclamate-treated monkeys. |

Experimental Protocol: Oser et al. (1976) - Multigeneration Rat Study

-

Animal Model: Rats (specific strain not detailed in abstract) across five generations (F0 through F4)[14].

-

Test Substance and Administration: Cyclohexylamine (CHA) hydrochloride was administered via feeding at dosages of 15, 50, 100, and 150 mg/kg/day[14].

-

Duration: A 2-year, multi-generation study[14].

-

Endpoints Measured: The comprehensive protocol included monitoring growth, feed efficiency, clinical and hematological tests, reproduction rates, teratology, mortality, and gross and microscopic pathology[14]. Reproductive performance was assessed by mating rats from each generation to produce the subsequent generation. Testicular tissue was examined histopathologically[14].

Caption: Generalized workflow for a multi-generation reproductive toxicity study.

Metabolic and Biochemical Effects

Recent studies have explored the impact of long-term cyclamate consumption on metabolic health, revealing potential effects on glucose homeostasis.

Quantitative Data on Metabolic Changes

| Study (Reference) | Animal Model | Test Substance & Dose | Duration | Key Biochemical Findings |

| Sroka et al. (2023)[16][17] | Rats | Sodium Cyclamate 10 mg/kg/day (oral) | 60 days | Compared to control: - Significant hyperglycemia and hyperinsulinemia from day 30. - Development of insulin (B600854) resistance. - Strong changes in other blood biochemical indicators. |

| Löser (1977)[18] | Beagle Dogs (2M, 2F per group) | Sodium Cyclamate - 150, 500, 1500 mg/kg/day | 3 months | No effects noted in carbohydrate and fat metabolism. Hematological and clinical chemistry parameters were unchanged. |

Experimental Protocol: Sroka et al. (2023) - Metabolic Study in Rats

-

Animal Model: Rats (strain not specified in abstract)[16].

-

Test Substance and Administration: Sodium cyclamate was administered orally at a daily dose of 10 mg/kg[16].

-

Duration: 60 days[16].

-

Endpoints Measured: Blood was collected before the experiment (control) and on days 30 and 60. On day 60, animals were sacrificed, and liver glucose and glycogen (B147801) were measured. Blood samples were analyzed for biochemical indicators, including glucose and insulin, to assess for hyperglycemia, hyperinsulinemia, and insulin resistance[16][17].

Discussion and Conclusion

The long-term effects of this compound in animal models present a complex picture. The most alarming historical finding—bladder cancer in rats—occurred at very high doses of a cyclamate-saccharin mixture, a result that has not been consistently substantiated in subsequent, well-controlled bioassays using cyclamate alone[1][10][19]. The evidence suggests that cyclamate by itself is not a potent carcinogen, though a co-carcinogenic or promoting effect cannot be entirely ruled out[19].

Toxic effects on the male reproductive system, specifically testicular atrophy, have been demonstrated in rats exposed to high doses of the metabolite CHA[14][15]. This effect appears to be species-specific, as it was not observed in mice at similar dosages[15].

More recent research points towards metabolic disturbances, with long-term cyclamate administration in rats leading to insulin resistance and hyperglycemia at doses much lower than those used in carcinogenicity studies[16][17]. This finding warrants further investigation to understand the potential mechanisms and human relevance.

Overall, the data from animal models indicate that adverse effects from cyclamate exposure are typically observed at high dosage levels. The variable metabolism of cyclamate to the more toxic cyclohexylamine remains a key factor in risk assessment[3]. Future research should focus on the mechanisms underlying the observed metabolic changes and continue to clarify the species-specific differences in toxicity.

References

- 1. Toxicological aspects of cyclamate and cyclohexylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cyclohexylamine | Rupa Health [rupahealth.com]

- 3. The role of the gut flora in the metabolism of cyclamate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The metabolism of cyclamate to cyclohexylamine in humans during long-term administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. publications.iarc.who.int [publications.iarc.who.int]

- 6. Chronic toxicity study of cyclamate: saccharin (10: 1) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bladder tumors in rats fed cyclohexylamine or high doses of a mixture of cyclamate and saccharin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

- 9. Cyclamates (IARC Summary & Evaluation, Volume 22, 1980) [inchem.org]

- 10. Investigations on the carcinogenicity of the artificial sweeteners sodium cyclamate and sodium saccharin in rats in a two-generation experiment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Long-term toxicity and carcinogenicity study of cyclamate in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Long-term and multigeneration toxicity studies with cyclohexylamine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Cyclamates - Some Chemicals that Cause Tumours of the Kidney or Urinary Bladder in Rodents and Some Other Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. scientists.uz [scientists.uz]

- 17. researchgate.net [researchgate.net]

- 18. [Subchronic toxicologic studies using cyclamate-Na in dogs] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Assessment of the carcinogenicity of the nonnutritive sweetener cyclamate - PubMed [pubmed.ncbi.nlm.nih.gov]

Stability of Cyclohexylsulfamate Under Various pH and Temperature Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyclohexylsulfamate, commonly known as cyclamate, is a high-intensity artificial sweetener noted for its exceptional stability under a wide range of processing and storage conditions. This technical guide provides a comprehensive overview of the stability of this compound in aqueous solutions with respect to pH and temperature. While qualitative data overwhelmingly support its high stability, quantitative kinetic data for its hydrolysis are not extensively available in public literature. This guide summarizes the available qualitative information, presents illustrative quantitative data from a related compound to infer stability, details experimental protocols for stability assessment, and provides visual diagrams of the degradation pathway and experimental workflows.

Chemical Stability Profile

This compound is recognized for its stability in heat, light, and air over a broad pH range, making it suitable for a wide variety of applications in foods, beverages, and pharmaceutical formulations.[1] Its decomposition is primarily through acid-catalyzed hydrolysis of the sulfamate (B1201201) linkage to yield cyclohexylamine (B46788) and sulfuric acid.

Qualitative Stability Assessment

Multiple sources confirm the high stability of this compound. Solutions of cyclamate are stable to heat, light, and air across a wide pH spectrum.[1] The hydrolysis rate is reported to be very slow and proportional to the hydrogen ion concentration, implying that for most practical purposes, it is considered stable. This exceptional stability is further evidenced by reports of no loss in sweetening power in tablets containing sodium cyclamate after storage for as long as 20 years. In its solid form, sodium and calcium cyclamate are stable at baking temperatures and have a long shelf-life.[2]

Table 1: Summary of Qualitative Stability of this compound

| Condition | Observation | Reference(s) |

| pH Range | Stable over a wide pH range. | [1] |

| Acidic pH | Hydrolysis is acid-catalyzed and proportional to H+ concentration, but the rate is very slow. | [1] |

| Neutral pH | Highly stable. | [2] |

| Alkaline pH | Generally stable; some sources indicate slight decomposition under alkaline conditions. | |

| Temperature | Stable at baking temperatures and during pasteurization and UHT treatments. Decomposition of solid cyclamate occurs at very high temperatures (e.g., 260°C). | [2] |

| Light & Air | Solutions are stable to light and air. | [1] |

| High Temperature (Extreme) | A study on deep-frying showed that sodium cyclamate is stable between 160–185°C for up to 25 minutes. Significant degradation to cyclohexylamine was observed at 200°C after 25 minutes. | [3][4][5] |

Quantitative Stability Data

Disclaimer: The following data is for N-neopentyl sulfamate, not this compound, and is provided for illustrative purposes to demonstrate the general stability of this class of compounds.

Table 2: Illustrative Hydrolysis Kinetics of N-neopentyl sulfamate

| Temperature (°C) | pH | Observed Rate Constant (k_obs, s⁻¹) | Half-life (t₁/₂) | Notes | Reference |

| 200 | 1.0 | ~0.3 | ~2.3 s | Measured | [1] |

| 200 | 7.0 | Not experimentally accessible | - | - | [1] |

| 25 | 7.0 | 1 x 10⁻¹⁶ (calculated) | ~2.2 x 10⁸ years | Extrapolated for water attack on the N-protonated species. | [6] |

| 25 | 7.0 | 1 x 10⁻¹⁹ (calculated) | ~2.2 x 10¹¹ years | Calculated for hydroxide (B78521) attack on the zwitterionic form. | [6] |

Degradation Pathway

The primary degradation pathway for this compound under acidic conditions is the hydrolysis of the N-S bond to form cyclohexylamine and sulfuric acid.

Caption: Acid-catalyzed hydrolysis of this compound.

Experimental Protocols

The following sections detail a general protocol for conducting a stability study on this compound and a validated analytical method for its quantification.

General Stability Study Protocol

This protocol outlines a forced degradation study to evaluate the stability of this compound in aqueous solutions.

-

Preparation of Stock Solutions:

-

Prepare a concentrated stock solution of sodium this compound (e.g., 1000 µg/mL) in deionized water.

-

Prepare a series of buffers (e.g., citrate, phosphate) to cover a pH range of interest (e.g., pH 2, 4, 7, 9).

-

-

Sample Preparation:

-

For each pH condition, dilute the stock solution with the respective buffer to a final concentration within the linear range of the analytical method (e.g., 50 µg/mL).

-

Dispense aliquots of each prepared sample into amber glass vials to protect from light.

-

-

Storage Conditions:

-

Store the vials at various temperatures (e.g., 4°C, 25°C, 40°C, and an accelerated temperature like 60°C).

-

Include a set of samples stored at -20°C to serve as a baseline (time zero).

-

-

Time Points for Analysis:

-

Analyze samples at predetermined time intervals (e.g., 0, 1, 2, 4, 8, and 12 weeks). The frequency of testing will depend on the storage temperature.

-

-

Analytical Method:

-

At each time point, analyze the samples for the concentration of this compound and the formation of the primary degradant, cyclohexylamine, using a validated stability-indicating HPLC method (see Protocol 5.2).

-

-

Data Analysis:

-

Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

-

If significant degradation is observed, determine the degradation kinetics (e.g., first-order rate constant, half-life).

-

Caption: Experimental workflow for a stability study.

HPLC Method for Quantification of this compound and Cyclohexylamine

This method is based on the pre-column derivatization of cyclohexylamine followed by HPLC-UV detection. This compound is first oxidized to cyclohexylamine.

5.2.1 Instrumentation and Reagents

-

HPLC System: Equipped with a UV detector, pump, autosampler, and column oven.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Reagents:

-

Sodium this compound and cyclohexylamine standards

-

Dansyl chloride (derivatizing agent)

-

Sodium bicarbonate buffer (pH 11)

-

Acetonitrile (B52724) (HPLC grade)

-

Potassium dihydrogen phosphate (B84403) solution (e.g., 1.0 g/L)

-

Hydrogen peroxide (for oxidation of cyclamate)

-

5.2.2 Standard Preparation

-

Prepare stock solutions of sodium this compound and cyclohexylamine in deionized water.

-

Create a series of working standards by diluting the stock solutions to cover the desired concentration range.

5.2.3 Sample Preparation and Derivatization

-

For Cyclohexylamine:

-

To an aliquot of the sample, add sodium bicarbonate buffer (pH 11) and a solution of dansyl chloride in acetone.

-

Heat the mixture (e.g., at 60°C for 20 minutes) to complete the derivatization.

-

Cool and dilute with the mobile phase before injection.

-

-

For Total this compound:

-

To an aliquot of the sample, add hydrogen peroxide and heat to oxidize cyclamate to cyclohexylamine.

-

Proceed with the derivatization step as described above for cyclohexylamine.

-

5.2.4 Chromatographic Conditions

-

Mobile Phase: A gradient of acetonitrile and potassium dihydrogen phosphate buffer.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.

-

Column Temperature: 25°C.

-

Injection Volume: 10 µL.

5.2.5 Quantification

-